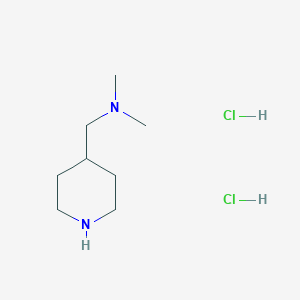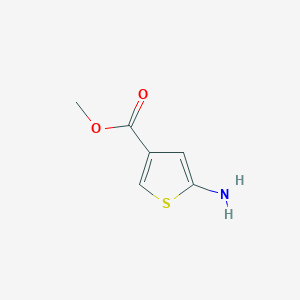
Methyl 5-aminothiophene-3-carboxylate
説明
Synthesis Analysis
The synthesis of methyl 5-aminothiophene-3-carboxylate involves multiple steps, including cross-coupling reactions and interactions with different reagents to introduce various functional groups. A notable method is the Chan-Lam cross-coupling, which facilitates the N-arylation of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts, yielding products with moderate to good yields and tolerating a broad range of functional groups (Rizwan et al., 2015).
Molecular Structure Analysis
The crystal structure of a closely related compound, methyl-3-aminothiophene-2-carboxylate, has been studied through single crystal X-ray diffraction. It crystallizes in the monoclinic crystal system and features different molecules in the symmetric unit linked through hydrogen bond interactions. These molecular interactions are crucial for understanding the compound's reactivity and interactions in various chemical contexts (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 5-aminothiophene-3-carboxylate participates in various chemical reactions, including N-arylation and cyclocondensation. These reactions are significant for the synthesis of thiophene derivatives, which are of interest for their fluorescent properties and potential as intermediates in organic synthesis. The compound's reactivity towards different reagents highlights its versatility in chemical synthesis (Guo, 2009).
Physical Properties Analysis
The physical properties of methyl 5-aminothiophene-3-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular interactions and crystal packing. The dispersion energy within crystal packing plays a dominant role, as revealed by energy-framework analyses. These properties are essential for its handling and use in various chemical syntheses (Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 5-aminothiophene-3-carboxylate, including its reactivity with different reagents and participation in cyclocondensation reactions, are crucial for its application in synthesizing polyfunctional thiophene derivatives. Its interactions with halo methylene compounds under mild conditions illustrate the compound's versatility and the potential for synthesizing diverse thiophene-based molecules (Lugovik et al., 2017).
科学的研究の応用
Chemistry and Biochemistry Applications
Methyl Groups in Biological Molecules : Methyl groups play a significant role in biological molecules, affecting the physical, chemical, and biological properties of compounds. For instance, the modification of nucleic acids and proteins through methylation can significantly impact gene expression and enzyme activity, illustrating the importance of methyl groups in biological systems (Saeed et al., 2017; Hu et al., 2016).
Thiophene Derivatives in Drug Design : Thiophene derivatives, similar in structure to Methyl 5-aminothiophene-3-carboxylate, have been extensively studied for their pharmacological properties, including anti-inflammatory and antioxidant activities. The synthesis of benzofused thiazole derivatives, a close relative to thiophene compounds, has shown promising results in pharmacological evaluations, highlighting the potential of thiophene derivatives in drug development (Raut et al., 2020).
Surface-Enhanced Raman Spectroscopy (SERS) for Chemical Analysis : The study of p-Aminothiophenol, a compound related to Methyl 5-aminothiophene-3-carboxylate, using SERS, highlights the use of thiophene derivatives in chemical analysis. These studies provide insights into the chemical reactions and catalytic processes on metal surfaces, suggesting that similar thiophene compounds could be valuable in analytical chemistry and catalysis research (Liu-Bin et al., 2014).
Pharmacology and Drug Development
- Synthesis of Pharmaceutical Compounds : The development and synthesis of pharmaceutical drugs, such as antithrombotic and antiplatelet agents like (S)-clopidogrel, involve complex chemical processes. Research into the synthesis of such compounds can provide insights into the methodologies that might be applicable for synthesizing and studying Methyl 5-aminothiophene-3-carboxylate for potential pharmacological applications (Saeed et al., 2017).
Safety And Hazards
特性
IUPAC Name |
methyl 5-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERXXPZQYBEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminothiophene-3-carboxylate | |
CAS RN |
192879-33-7 | |
| Record name | methyl 5-aminothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

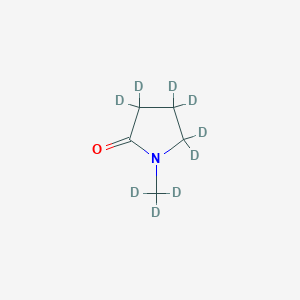

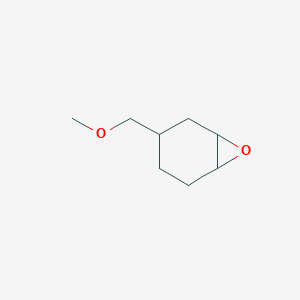
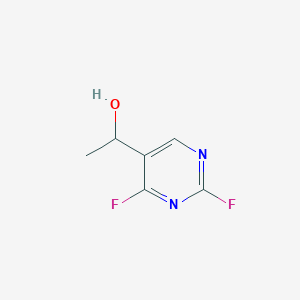
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
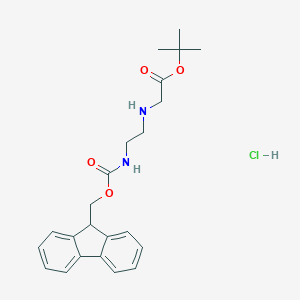
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

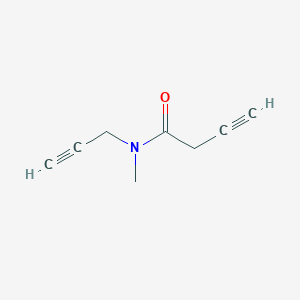
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
